

Spectroscopic and Mechanistic Insights into Sachalicide: A Technical Guide

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Compound of Interest

Compound Name: Sachalicide

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This technical guide provides a detailed overview of the available spectroscopic data for **Sachalicide**, also known as (E)-Triandrin. Due to the limited availability of public domain Nuclear Magnetic Resonance (NMR) data, this document focuses on Mass Spectrometry (MS) data and delves into the compound's potential mechanism of action by visualizing a key signaling pathway identified in recent research.

Mass Spectrometry Data for Sachalicide

High-resolution mass spectrometry has been instrumental in the characterization of **Sachalicide**. The following tables summarize the key experimental MS data available for this compound, providing insights into its molecular weight and fragmentation patterns under different ionization conditions.

Table 1: LC-MS/MS Data for **Sachalicide**[\[1\]](#)

Parameter	Value
Precursor Ion	[M+H] ⁺
Precursor m/z	313.128173828125
Instrument	Thermo Q Exactive HF
Ionization Mode	ESI
Collision Energy	45 HCD
Major Fragment Ions (m/z)	Relative Abundance
299.061393	100
283.030180	62.19
89.060187	60.80
87.044553	60.23
182.049456	50.59

Table 2: Additional Mass Spectrometry Data for **Sachaliside**[\[1\]](#)

Adduct	Precursor m/z	Instrument Type
[M+NH ₄] ⁺	330.1553	ESI-QFT
[M+Na] ⁺	335.1056	ESI-QFT

Experimental Protocols: Mass Spectrometry

The data presented above were acquired using High-Resolution Mass Spectrometry (HRMS), likely coupled with liquid chromatography (LC) for sample introduction. While specific experimental details for the analysis of **Sachaliside** are not fully published, a general protocol for such an analysis is outlined below.

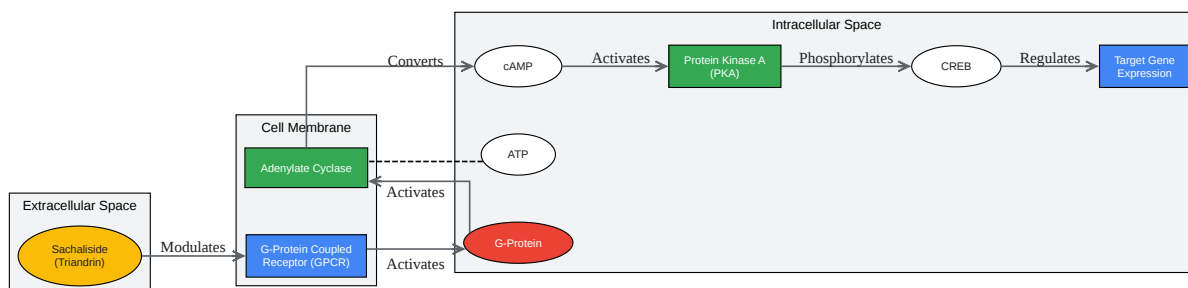
2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

- **Sample Preparation:** A purified sample of **Sachalaside** is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for LC-MS analysis (typically in the µg/mL to ng/mL range).
- **Chromatographic Separation:** The sample solution is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. Separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution program with mobile phases typically consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
- **Mass Spectrometric Analysis:** The eluent from the chromatography column is introduced into the electrospray ionization (ESI) source of a high-resolution mass spectrometer, such as a quadrupole-time-of-flight (Q-TOF) or Orbitrap instrument. The analysis is performed in positive ion mode to detect the protonated molecule $[M+H]^+$ and other adducts. For tandem mass spectrometry (MS/MS), the precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD), and the resulting fragment ions are analyzed in the second mass analyzer.

Biological Activity and Signaling Pathway of Sachalaside (Triandrin)

Recent research on the constituents of *Rhodiola rosea* has shed light on the biological activities of **Sachalaside** (referred to as Triandrin in the study). Gene expression profiling in human neuroglial cells (T98G) revealed that Triandrin modulates several key signaling pathways.[2] These findings suggest that **Sachalaside**'s pharmacological effects may be mediated through a multi-targeted influence on cellular communication and response networks.

One of the significantly affected canonical pathways is the G-protein coupled receptor (GPCR) signaling cascade, which often involves the production of the second messenger cyclic AMP (cAMP).[2][3] The following diagram illustrates a simplified representation of this pathway, highlighting the potential points of intervention by **Sachalaside** based on the observed gene expression changes.



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Sachaliside's potential modulation of GPCR-cAMP signaling.

3.1. Experimental Protocol: Gene Expression Profiling

The signaling pathway insights are derived from a study by Panossian et al. (2014), which employed the following methodology[2]:

- **Cell Culture and Treatment:** The T98G human neuroglia cell line was cultured under standard conditions. The cells were then treated with **Sachaliside** (Triandrin) at a specific concentration for a defined period.
- **RNA Isolation and Microarray Analysis:** Following treatment, total RNA was extracted from the cells. The quality and quantity of the RNA were assessed, and it was then used for microarray analysis. The labeled cRNA was hybridized to a whole-genome microarray chip (e.g., Agilent Whole Human Genome Oligo Microarrays).
- **Data Analysis:** The microarray data was processed and analyzed to identify genes that were significantly up- or down-regulated in response to **Sachaliside** treatment compared to a vehicle control.

- **Pathway Analysis:** The list of differentially expressed genes was then subjected to bioinformatics analysis using software like Ingenuity Pathway Analysis (IPA) to identify the canonical signaling pathways, molecular networks, and biological functions that were most significantly affected by the compound.

This approach provides a powerful, unbiased method for understanding the potential mechanisms of action of a compound by observing its global effects on gene expression. The modulation of the G-protein coupled receptor and cAMP-mediated signaling pathways by **Sachalaside** suggests its potential to influence a wide range of cellular processes, including those relevant to neurological and psychological disorders.^[2] Further research is warranted to validate these findings and explore the full therapeutic potential of this natural product.

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References

- 1. Sachalaside | C₁₅H₂₀O₇ | CID 14048613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of action of Rhodiola, salidroside, tyrosol and triandrin in isolated neuroglial cells: an interactive pathway analysis of the downstream effects using RNA microarray data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State-of-the-Art Review on Botanical Hybrid Preparations in Phytomedicine and Phytotherapy Research: Background and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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